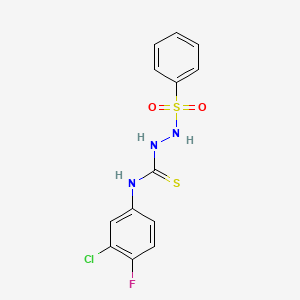![molecular formula C16H25ClN4O B6018189 N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6018189.png)
N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as CPPU, is a synthetic growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of urea derivatives and is a white crystalline powder that is soluble in water.
科学的研究の応用
CPPU has been extensively studied for its potential applications in agriculture. It has been shown to promote fruit growth and improve fruit quality in various crops such as grapes, kiwifruit, and apples. CPPU has also been found to enhance the resistance of plants to abiotic stresses such as drought and salt stress. Furthermore, CPPU has been shown to increase the yield and quality of crops by promoting cell division, elongation, and differentiation.
作用機序
CPPU works by binding to the cytokinin receptor and activating the cytokinin signaling pathway. This leads to the activation of genes involved in cell division and differentiation, resulting in increased plant growth and development. CPPU also affects the balance of plant hormones, leading to changes in plant morphology and physiology.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It can increase the activity of enzymes involved in photosynthesis, respiration, and carbohydrate metabolism. CPPU also affects the content of plant hormones such as auxins, gibberellins, and abscisic acid, leading to changes in plant growth and development.
実験室実験の利点と制限
CPPU has several advantages for lab experiments, such as its high purity and stability. It is also easy to apply and has a long shelf life. However, CPPU can be expensive, and its effectiveness may vary depending on the plant species and growth conditions.
将来の方向性
There are several future directions for research on CPPU. One area of interest is the development of new CPPU analogs with improved efficacy and specificity. Another area of research is the investigation of the molecular mechanisms underlying CPPU's effects on plant growth and development. Additionally, further research is needed to explore the potential applications of CPPU in other areas such as biotechnology and medicine.
Conclusion:
In conclusion, CPPU is a synthetic growth regulator that has been extensively studied for its potential applications in agriculture. It has been shown to promote fruit growth, improve fruit quality, and enhance the resistance of plants to abiotic stresses. CPPU works by binding to the cytokinin receptor and activating the cytokinin signaling pathway, leading to increased plant growth and development. Although CPPU has several advantages for lab experiments, its effectiveness may vary depending on the plant species and growth conditions. There are several future directions for research on CPPU, including the development of new analogs and the investigation of its molecular mechanisms.
合成法
CPPU can be synthesized using various methods such as the reaction of 4-chlorophenylisocyanate with 2-(4-propyl-1-piperazinyl)ethanol in the presence of a base. Another method involves the reaction of 4-chlorophenylisocyanate with 2-(4-propyl-1-piperazinyl)ethanamine in the presence of a solvent. The synthesis of CPPU requires a high degree of precision and purity to ensure its effectiveness in plant growth regulation.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-2-8-20-10-12-21(13-11-20)9-7-18-16(22)19-15-5-3-14(17)4-6-15/h3-6H,2,7-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWCVHJFYDWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)

![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)
![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![1-(2-{[(3-cyclopentylpropyl)amino]methyl}-5-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6018160.png)
![N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6018163.png)
![2-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6018169.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![3-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6018198.png)